Cas no 2287321-10-0 (2-(Phenylmethoxycarbonylamino)-4-propan-2-yl-1,3-thiazole-5-carboxylic acid)

2-(Phenylmethoxycarbonylamino)-4-propan-2-yl-1,3-thiazole-5-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2287321-10-0
- 2-(Phenylmethoxycarbonylamino)-4-propan-2-yl-1,3-thiazole-5-carboxylic acid
- 2-{[(benzyloxy)carbonyl]amino}-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid
- EN300-6748029
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- Inchi: 1S/C15H16N2O4S/c1-9(2)11-12(13(18)19)22-14(16-11)17-15(20)21-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,18,19)(H,16,17,20)
- InChI Key: JGFUUYAFEGASPS-UHFFFAOYSA-N
- SMILES: S1C(NC(=O)OCC2C=CC=CC=2)=NC(=C1C(=O)O)C(C)C
Computed Properties
- Exact Mass: 320.08307817g/mol
- Monoisotopic Mass: 320.08307817g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 22
- Rotatable Bond Count: 6
- Complexity: 399
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 117Ų
- XLogP3: 3.4
2-(Phenylmethoxycarbonylamino)-4-propan-2-yl-1,3-thiazole-5-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6748029-0.05g |
2-{[(benzyloxy)carbonyl]amino}-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid |
2287321-10-0 | 95.0% | 0.05g |
$455.0 | 2025-03-13 | |
Enamine | EN300-6748029-0.1g |
2-{[(benzyloxy)carbonyl]amino}-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid |
2287321-10-0 | 95.0% | 0.1g |
$476.0 | 2025-03-13 | |
Enamine | EN300-6748029-0.5g |
2-{[(benzyloxy)carbonyl]amino}-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid |
2287321-10-0 | 95.0% | 0.5g |
$520.0 | 2025-03-13 | |
Enamine | EN300-6748029-5.0g |
2-{[(benzyloxy)carbonyl]amino}-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid |
2287321-10-0 | 95.0% | 5.0g |
$1572.0 | 2025-03-13 | |
Enamine | EN300-6748029-0.25g |
2-{[(benzyloxy)carbonyl]amino}-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid |
2287321-10-0 | 95.0% | 0.25g |
$498.0 | 2025-03-13 | |
Enamine | EN300-6748029-1.0g |
2-{[(benzyloxy)carbonyl]amino}-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid |
2287321-10-0 | 95.0% | 1.0g |
$541.0 | 2025-03-13 | |
Enamine | EN300-6748029-2.5g |
2-{[(benzyloxy)carbonyl]amino}-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid |
2287321-10-0 | 95.0% | 2.5g |
$1063.0 | 2025-03-13 | |
Enamine | EN300-6748029-10.0g |
2-{[(benzyloxy)carbonyl]amino}-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid |
2287321-10-0 | 95.0% | 10.0g |
$2331.0 | 2025-03-13 |
2-(Phenylmethoxycarbonylamino)-4-propan-2-yl-1,3-thiazole-5-carboxylic acid Related Literature
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Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433
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Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832
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Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289
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4. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853
Additional information on 2-(Phenylmethoxycarbonylamino)-4-propan-2-yl-1,3-thiazole-5-carboxylic acid
2-(Phenylmethoxycarbonylamino)-4-propan-2-yl-1,3-thiazole-5-carboxylic Acid: A Comprehensive Overview
The compound with CAS No. 2287321-10-0, known as 2-(Phenylmethoxycarbonylamino)-4-propan-2-yl-1,3-thiazole-5-carboxylic acid, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and agricultural science. This compound belongs to the class of thiazole derivatives, which are well-known for their diverse biological activities and potential applications in drug development and pest control. The structure of this compound is characterized by a thiazole ring system, which is a five-membered heterocycle containing sulfur and nitrogen atoms. This unique structure contributes to its stability and reactivity, making it a valuable substrate for further chemical modifications.
Recent studies have highlighted the potential of 2-(Phenylmethoxycarbonylamino)-4-propan-2-yl-1,3-thiazole-5-carboxylic acid as a precursor for the development of novel agrochemicals. Researchers have demonstrated that this compound can be transformed into highly effective fungicides and insecticides through strategic chemical modifications. For instance, the introduction of electron-withdrawing groups or bioisosteric replacements has been shown to enhance the compound's ability to inhibit key enzymes in fungal pathogens and insect pests. These findings underscore the importance of this compound as a versatile building block in agrochemical research.
In addition to its agricultural applications, this compound has also been explored for its potential in medicinal chemistry. The thiazole ring system is a common feature in many FDA-approved drugs, including antifungal agents and anticancer therapies. By leveraging the unique properties of 2-(Phenylmethoxycarbonylamino)-4-propan-2-yl-1,3-thiazole-5-carboxylic acid, scientists have developed analogs that exhibit potent antiproliferative activity against various cancer cell lines. These analogs have been shown to induce apoptosis in cancer cells by targeting specific signaling pathways, making them promising candidates for further preclinical studies.
The synthesis of 2-(Phenylmethoxycarbonylamino)-4-propan-2-yl-1,3-thiazole-5-carboxylic acid involves a multi-step process that combines principles from organic synthesis and catalytic chemistry. The key steps include the formation of the thiazole ring through a cyclization reaction, followed by the introduction of substituents at specific positions on the ring. Recent advancements in catalytic asymmetric synthesis have enabled researchers to achieve high yields and enantioselectivity in the production of this compound, which is critical for its use in chiral drug discovery.
Moreover, computational studies have provided valuable insights into the molecular interactions of this compound with biological targets. Using advanced molecular modeling techniques, researchers have identified key residues on target proteins that are critical for binding affinity. These studies have guided the design of more potent and selective derivatives, which are currently under investigation for their therapeutic potential.
In conclusion, 2-(Phenylmethoxycarbonylamino)-4-propan-2-yl-1,3-thiazole-5-carboxylic acid represents a valuable molecule with broad applications in both medicinal and agricultural sciences. Its unique chemical structure, coupled with recent advances in synthetic and computational methodologies, positions it as a cornerstone for future innovations in drug discovery and pest management. As research continues to unfold, this compound is expected to play an increasingly important role in addressing global health and agricultural challenges.
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